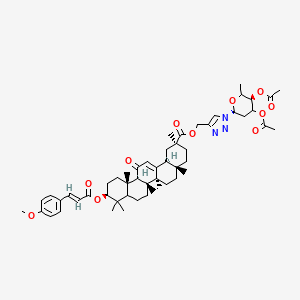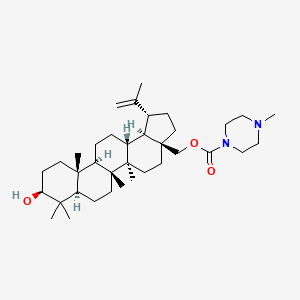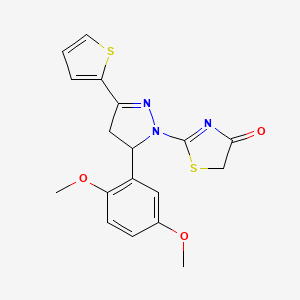
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms at the 5 and 6 positions of the benzimidazole ring.
Difluoromethylation: Addition of a difluoromethyl group at the 4 position.
Oxan-4-yl Substitution: Incorporation of an oxan-4-yl group.
Piperazine Substitution: Attachment of a piperazine ring at the 2 position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the bromine atoms or the difluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with a ketone or aldehyde group, while substitution could introduce new functional groups at specific positions.
Wissenschaftliche Forschungsanwendungen
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with a piperazine ring and various functional groups.
Difluoromethyl Compounds: Molecules containing the difluoromethyl group.
Uniqueness
5,6-Dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzimidazole or piperazine derivatives.
Eigenschaften
Molekularformel |
C17H20Br2F2N4O |
|---|---|
Molekulargewicht |
494.2 g/mol |
IUPAC-Name |
5,6-dibromo-4-(difluoromethyl)-1-(oxan-4-yl)-2-piperazin-1-ylbenzimidazole |
InChI |
InChI=1S/C17H20Br2F2N4O/c18-11-9-12-15(13(14(11)19)16(20)21)23-17(24-5-3-22-4-6-24)25(12)10-1-7-26-8-2-10/h9-10,16,22H,1-8H2 |
InChI-Schlüssel |
YRFOQHHFWYWAST-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1N2C3=CC(=C(C(=C3N=C2N4CCNCC4)C(F)F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


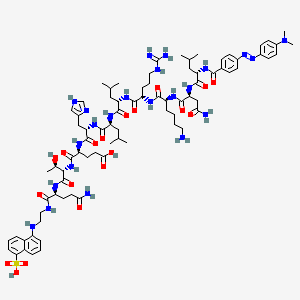

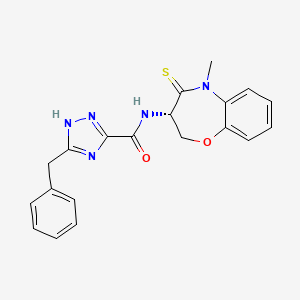

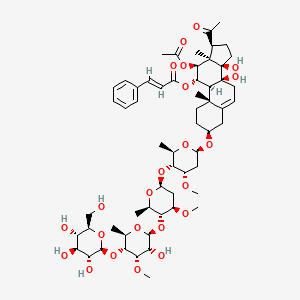



![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
